molecular formula C8H16N2 B174135 (R)-Octahydro-1H-pyrido[1,2-a]pyrazine CAS No. 179605-64-2

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine

Cat. No. B174135
M. Wt: 140.23 g/mol
InChI Key: ONHPOXROAPYCGT-MRVPVSSYSA-N
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Description

“®-Octahydro-1H-pyrido[1,2-a]pyrazine” is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Pyrazine derivatives have been identified as bioactive molecules with a wide range of biological activities .


Synthesis Analysis

Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been reported .


Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .


Chemical Reactions Analysis

Pyrazines can be synthesized via amination of 1,2-diketones and subsequent dimerization/condensation starting from oxidized chemical precursors .


Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .

Scientific Research Applications

Organic Synthesis and Drug Development

  • Application : Pyrazine acts as a versatile scaffold in organic synthesis and drug development .
  • Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .

Therapeutic Applications and Biological Activities

  • Application : Bacterial bioactive extracts, which can include pyrazine derivatives, have a wide range of therapeutic attributes and biological functions .
  • Method : These natural products are typically extracted from bacteria and then tested for various biological activities .
  • Results : These bacterial extracts have been found to have antibacterial, antifungal, antiviral, and antioxidant activities .

Fluorescent Probes

  • Application : Certain pyrazine derivatives can be used as fluorescent probes .
  • Method : These compounds can be introduced into biological systems and their fluorescence can be measured to gain insights into the system .
  • Results : The specific results obtained would depend on the particular system being studied .

Structural Units of Polymers

  • Application : Pyrazine derivatives can be used as structural units in the synthesis of polymers .
  • Method : The specific methods of application or experimental procedures would depend on the specific polymer being synthesized .
  • Results : The outcomes obtained would also depend on the specific polymer being synthesized .

Medicinal Chemistry

  • Application : Imidazo [1,2-a]pyrazine, a derivative of pyrazine, acts as a versatile scaffold in organic synthesis and drug development .
  • Method : The specific methods of application or experimental procedures vary widely depending on the specific synthesis or drug being developed .
  • Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .

Biological Activities of Bacterial Bioactive Extracts

  • Application : Bacterial bioactive extracts, which can include pyrazine derivatives, have a wide range of therapeutic attributes and biological functions .
  • Method : These natural products are typically extracted from bacteria and then tested for various biological activities .
  • Results : These bacterial extracts have been found to have antibacterial, antifungal, antiviral, and antioxidant activities .

Imidazo [1,2-a]pyrazines in Drug Development

  • Application : Imidazo [1,2-a]pyrazines, a derivative of pyrazine, acts as a versatile scaffold in organic synthesis and drug development .
  • Method : The specific methods of application or experimental procedures vary widely depending on the specific synthesis or drug being developed .
  • Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .

Biological Activities of Pyrazine-Modified Natural Product Derivatives

  • Application : Pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities .
  • Method : These derivatives are typically synthesized from natural products and then tested for various biological activities .
  • Results : Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .

Safety And Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the pyrazine compounds .

Future Directions

Pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity should help the scientific community to bring about future developments .

properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine

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